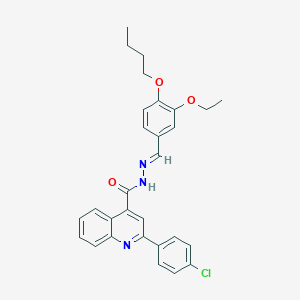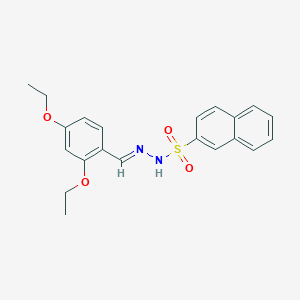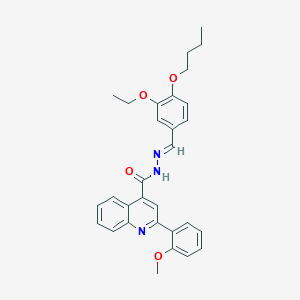![molecular formula C32H24ClN3O4 B454162 10-BENZOYL-3-(4-CHLOROPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B454162.png)
10-BENZOYL-3-(4-CHLOROPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-BENZOYL-3-(4-CHLOROPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound that belongs to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes benzoyl, chlorophenyl, and nitrophenyl groups attached to a hexahydro-dibenzodiazepinone core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-BENZOYL-3-(4-CHLOROPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dibenzodiazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzodiazepine skeleton.
Introduction of the benzoyl group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Substitution reactions: The chlorophenyl and nitrophenyl groups are introduced via nucleophilic aromatic substitution reactions using appropriate halogenated precursors and nucleophiles.
Final cyclization and purification: The final product is obtained through cyclization reactions followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
10-BENZOYL-3-(4-CHLOROPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated precursors and nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
10-BENZOYL-3-(4-CHLOROPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 10-BENZOYL-3-(4-CHLOROPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s structural features allow it to interact with DNA or proteins, potentially leading to anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10-BENZOYL-3-(4-METHOXYPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- 10-BENZOYL-3-(4-FLUOROPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
Uniqueness
The uniqueness of 10-BENZOYL-3-(4-CHLOROPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C32H24ClN3O4 |
|---|---|
Poids moléculaire |
550g/mol |
Nom IUPAC |
5-benzoyl-9-(4-chlorophenyl)-6-(3-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H24ClN3O4/c33-24-15-13-20(14-16-24)23-18-27-30(29(37)19-23)31(22-9-6-10-25(17-22)36(39)40)35(28-12-5-4-11-26(28)34-27)32(38)21-7-2-1-3-8-21/h1-17,23,31,34H,18-19H2 |
Clé InChI |
TYEXOVCCGDDLER-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C5)C6=CC=C(C=C6)Cl |
SMILES canonique |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C5)C6=CC=C(C=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(1E)-1-{2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]hydrazinylidene}ethyl]thiophene-2-carboxylic acid](/img/structure/B454084.png)
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B454085.png)
![N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N'-(4-ETHOXY-2-NITROPHENYL)THIOUREA](/img/structure/B454086.png)
![N'-{1-[4-(4-morpholinyl)phenyl]ethylidene}-9H-xanthene-9-carbohydrazide](/img/structure/B454087.png)
![5-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]-2-thiophenecarboxylic acid](/img/structure/B454089.png)
![N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B454091.png)
![2-(4-tert-butylphenyl)-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-4-quinolinecarbohydrazide](/img/structure/B454092.png)
![3-chloro-6-fluoro-N'-[1-(5-methyl-2-furyl)propylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B454094.png)
![2-(4-tert-butylphenyl)-N'-[1-(5-chloro-2-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454098.png)
![2-(4-sec-butylphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454099.png)
![1-(4-isopropylphenyl)ethanone O-{[2-(4-isopropoxyphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B454100.png)

